4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one
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Overview
Description
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one is a complex organic compound known for its significant pharmacological properties. This compound is particularly noted for its interaction with sigma-2 receptors, which are involved in various physiological and pathological processes, including intracellular calcium regulation and cholesterol homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a key intermediate in the preparation of 4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one, involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid . This method provides a practical and efficient route to the desired isoquinoline derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various substituted isoquinolines, quinones, and dihydro derivatives, which can have distinct pharmacological properties.
Scientific Research Applications
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interaction with sigma-2 receptors and its role in intracellular calcium regulation.
Industry: Utilized in the development of novel pain therapeutics and other pharmaceutical applications.
Mechanism of Action
The compound exerts its effects primarily through its interaction with sigma-2 receptors, which are transmembrane proteins involved in intracellular calcium regulation and cholesterol homeostasis . By binding to these receptors, the compound can modulate various cellular processes, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398): A highly selective sigma-2 receptor ligand with similar pharmacological properties.
6,7-Dimethoxy-3,4-dihydroisoquinoline: A key intermediate in the synthesis of various isoquinoline derivatives.
Uniqueness
4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]-1-methyl-5-phenylpyrrolidin-2-one is unique due to its specific interaction with sigma-2 receptors and its potential therapeutic applications in treating neuropathic pain and other conditions. Its distinct chemical structure also allows for various modifications to enhance its pharmacological properties.
Properties
Molecular Formula |
C23H26N2O4 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C23H26N2O4/c1-24-21(26)13-18(22(24)15-7-5-4-6-8-15)23(27)25-10-9-16-11-19(28-2)20(29-3)12-17(16)14-25/h4-8,11-12,18,22H,9-10,13-14H2,1-3H3 |
InChI Key |
TWAXKVFHZBGLEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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